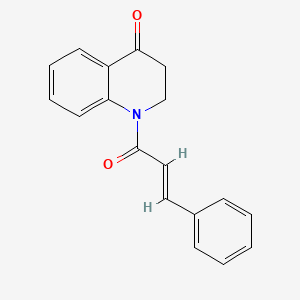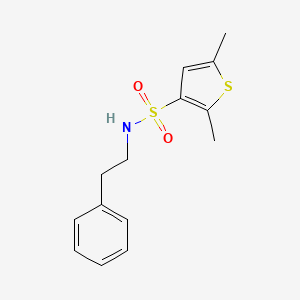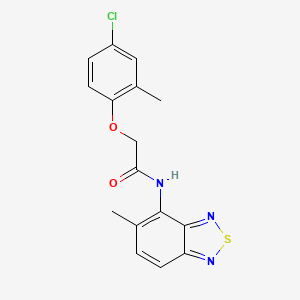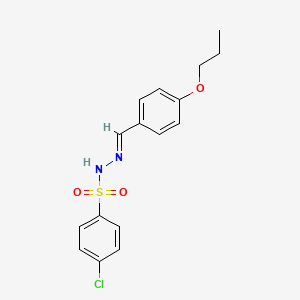![molecular formula C20H14FN3O B5572582 2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)
2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol” is a chemical compound with the empirical formula C20H14FN3O . It has a molecular weight of 331.343 Da . The compound is part of a class of compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of “2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol” can be represented by the SMILES stringFC1=CC=C(NCC2=CC=CC=C2O)C=C1 . This string represents the structure of the molecule in terms of the arrangement of its atoms and the bonds between them.
Scientific Research Applications
Antibacterial and Antifungal Activities
The emergence of drug-resistant bacterial and fungal strains poses a significant challenge in medicine. Schiff bases, including derivatives of our compound, have shown promise as antimicrobial agents . Notably, several newly synthesized substances exhibited moderate antifungal activity against Candida species. Compound RO4, bearing a 4-methoxyphenyl moiety, demonstrated the highest activity against C. albicans (MIC value of 62.5 µg/mL). To assess toxicity, cell line studies were conducted.
Cytotoxic Effects in Cancer Cells
Compound 3, derived from our target molecule, displayed potent cytotoxic effects against various cancer cell lines:
Other Potential Applications
Beyond antimicrobial and cytotoxic effects, further investigations are warranted to explore additional applications. These may include antiviral, antimalarial, cytostatic, anti-inflammatory, and antipyretic properties . Additionally, molecular docking studies could shed light on the mechanism of action against specific targets.
Mechanism of Action
Target of Action
It is believed to act by inhibiting the activity of specific enzymes and receptors.
Mode of Action
It is believed to inhibit the activity of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a broad range of activity against different targets.
Result of Action
In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
Action Environment
It is known that the compound has a broad range of activity against different targets, making it a potentially useful compound for the development of drugs that target multiple pathways. It also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high doses.
properties
IUPAC Name |
2-[4-(3-fluoroanilino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-13-6-5-7-14(12-13)22-19-15-8-1-3-10-17(15)23-20(24-19)16-9-2-4-11-18(16)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZHTSGAUKMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(4Z)-4-[(3-fluorophenyl)imino]-3,4-dihydroquinazolin-2-yl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)
![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)


![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)
![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)